molecular formula C7H7ClN2O2 B065981 Methyl 6-amino-4-chloropyridine-2-carboxylate CAS No. 179555-07-8

Methyl 6-amino-4-chloropyridine-2-carboxylate

Cat. No.: B065981
CAS No.: 179555-07-8
M. Wt: 186.59 g/mol
InChI Key: GSECHTJAODUARZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-chloropyridine-2-carboxylate is a high-value, multifunctional chemical intermediate specifically designed for advanced pharmaceutical research and drug discovery. This compound features a strategically substituted pyridine core, presenting three distinct reactive sites: the methyl ester, the primary amino group, and the chloro substituent. This unique arrangement allows for sequential and highly selective functionalization, making it an exceptionally versatile scaffold for constructing diverse libraries of complex molecules.

Properties

IUPAC Name

methyl 6-amino-4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSECHTJAODUARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432521
Record name Methyl 6-amino-4-chloropyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179555-07-8
Record name Methyl 6-amino-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-4-chloropyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of Methyl 6-amino-4-chloropyridine-2-carboxylate Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Aminopyridine Scaffold in Modern Drug Discovery

The pyridine ring, a foundational heterocycle in medicinal chemistry, is a key component in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its planarity and ability to engage in hydrogen bonding, make it a versatile scaffold for designing molecules with diverse biological activities.[1] Among the various substituted pyridines, the aminopyridine moiety has garnered significant attention due to its presence in a wide array of pharmacologically active compounds, ranging from antibacterial and antiviral agents to anticancer and anti-inflammatory drugs.[2][3] This guide focuses on a specific, yet highly promising, subclass: structural analogs of Methyl 6-amino-4-chloropyridine-2-carboxylate. By exploring the synthesis, structure-activity relationships (SAR), and potential biological targets of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to accelerate the discovery of novel therapeutics.

The Core Moiety: this compound

The core structure, this compound, serves as a strategic starting point for the development of a diverse library of analogs. The presence of multiple functional groups—an amino group, a chloro substituent, and a methyl ester—offers several avenues for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Retrosynthetic Analysis and Proposed Synthesis
graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Starting_Materials [label="Commercially Available Precursors"]; Pyridine_Formation [label="Pyridine Ring Formation"]; Carboxylic_Acid [label="4-amino-6-chloropyridine-2-carboxylic acid"]; Esterification [label="Esterification"]; Core_Molecule [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Starting_Materials -> Pyridine_Formation; Pyridine_Formation -> Carboxylic_Acid; Carboxylic_Acid -> Esterification; Esterification -> Core_Molecule; }

A high-level overview of the proposed synthetic strategy.
Experimental Protocol: Synthesis of 4-amino-6-chloropyridine-2-carboxylic acid

While a specific protocol for this exact molecule is not detailed, a general approach for the synthesis of related aminopyridine carboxylic acids involves the ammonolysis of a polychlorinated pyridine precursor followed by hydrolysis.[6]

Step 1: Ammonolysis of a Tetrachloropyridine Precursor

  • To a solution of 3,4,5,6-tetrachloropyridine-2-carbonitrile in a suitable solvent (e.g., 95% ethanol), add a catalyst such as cuprous chloride.

  • Cool the mixture and slowly introduce ammonia gas or liquid ammonia.

  • Allow the reaction to proceed at room temperature for an extended period (e.g., 30 hours), monitoring the consumption of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture to isolate the crude 4-amino-3,5,6-trichloropyridine-2-carbonitrile.

  • Wash the solid with a suitable solvent and dry under vacuum.

Step 2: Hydrolysis to the Carboxylic Acid

  • The resulting 4-amino-3,5,6-trichloropyridine-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. For example, heating in the presence of a mineral acid like sulfuric acid.[6]

  • After the hydrolysis is complete, adjust the pH of the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.

Step 3: Reductive Dechlorination

The final step to obtain 4-amino-6-chloropyridine-2-carboxylic acid would involve a selective reductive dechlorination. This can be a challenging transformation and would require careful optimization of reaction conditions, potentially using a heterogeneous catalyst like palladium on carbon (Pd/C) with a specific hydrogen source and reaction modifiers to control the regioselectivity of the dechlorination.

Experimental Protocol: Esterification of 4-amino-6-chloropyridine-2-carboxylic acid

The esterification of pyridine carboxylic acids is a well-established transformation.[7]

Fischer-Speier Esterification:

  • Suspend 4-amino-6-chloropyridine-2-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully neutralize the acid catalyst with a base (e.g., aqueous sodium bicarbonate).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Designing Structural Analogs: A Gateway to Diverse Biological Activities

The core scaffold of this compound offers three primary points for diversification, enabling the generation of a vast chemical library for biological screening.

graph "Analog_Design" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R1 [label="Modification at C6-amino group"]; R2 [label="Modification at C4-chloro group"]; R3 [label="Modification at C2-ester group"];

Core -> R1; Core -> R2; Core -> R3; }

Key modification points for analog synthesis.
Modification of the C6-Amino Group

The amino group at the C6 position is a versatile handle for introducing a wide range of substituents.

  • N-Alkylation and N-Arylation: The amino group can be alkylated or arylated using various electrophiles. These modifications can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets.

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group can introduce hydrogen bond donors and acceptors, which are crucial for target binding.

Representative Protocol: N-Acylation

  • Dissolve this compound in an aprotic solvent (e.g., dichloromethane or THF).

  • Add a base, such as triethylamine or pyridine.

  • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Modification of the C4-Chloro Group

The chloro substituent at the C4 position can be replaced with various functionalities through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position, significantly expanding the chemical space and enabling exploration of π-π stacking interactions with target proteins.

  • Buchwald-Hartwig Amination: This reaction can be used to introduce primary or secondary amines at the C4 position, providing another avenue for modulating the molecule's properties.

Representative Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound, the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the C4-arylated analog.

Modification of the C2-Ester Group

The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amides. This modification is particularly important as the amide bond is a common feature in many biologically active molecules.

Representative Protocol: Amide Formation

  • Hydrolyze the methyl ester of the pyridine-2-carboxylate derivative to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired amine and stir the reaction mixture at room temperature until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Structure-Activity Relationships (SAR) and Biological Potential

While specific SAR studies on this compound analogs are not extensively documented, valuable insights can be gleaned from studies on related aminopyridine and pyridine carboxylate scaffolds. These compounds have shown promise in various therapeutic areas, particularly in oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the potential of substituted aminopyridines as anticancer agents.[3][8][9] The antiproliferative activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

A study on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which share the 6-aminopyridine core, demonstrated potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[10] The SAR of these compounds revealed that the nature of the substituent at the 4-position significantly influences their activity. For instance, the presence of a 4-bromophenyl group at this position was found to be beneficial.[10]

Analog Type Key Structural Features Observed Biological Activity Reference
6-amino-2-pyridone-3,5-dicarbonitrilesVaried aryl substituents at the C4 positionAnticancer activity against multiple cell lines[10]
3-aminopyridine-2-carboxaldehyde thiosemicarbazonesThiosemicarbazone moietyInhibition of ribonucleotide reductase, antineoplastic activity[11][12][13]
4-Aryl-1,4-dihydropyridinesSymmetric and asymmetric substitution patternsCytotoxicity against human cancer cell lines[9]
Kinase Inhibitory Activity

Protein kinases are a major class of drug targets in oncology and other diseases. The aminopyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

graph "Kinase_Inhibition" { layout=dot; node [shape=box, style=filled]; edge [color="#EA4335"];

Analog [label="Aminopyridine Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_Binding_Site [label="ATP Binding Site"]; Phosphorylation [label="Substrate Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream_Signaling [label="Downstream Signaling Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response (e.g., Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Analog -> Kinase [label="Binds to"]; Kinase -> ATP_Binding_Site [label="Contains"]; ATP_Binding_Site -> Phosphorylation [label="Catalyzes", style=dashed]; Phosphorylation -> Downstream_Signaling [label="Activates"]; Downstream_Signaling -> Cellular_Response [label="Leads to"]; Analog -> ATP_Binding_Site [label="Blocks ATP binding", color="#EA4335"]; }

General mechanism of action for aminopyridine-based kinase inhibitors.

For example, a series of 3-aminopyrid-2-ones were identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key enzyme in T-cell signaling.[14] The SAR studies revealed that functionalization of the 3-amino group was crucial for enhancing inhibitory activity, while the introduction of a substituted heteroaromatic ring at the 5-position was key for achieving selectivity.[14]

Furthermore, 6-substituted 2-arylaminopurines, which bear some resemblance to the 6-aminopyridine scaffold, have been developed as selective inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle.[15] The nature of the substituent at the 6-position was found to be a key determinant of selectivity over other CDKs.[15]

These findings suggest that analogs of this compound could be promising candidates for the development of novel kinase inhibitors. The ability to systematically modify the substituents at the C4, C6, and C2 positions provides a powerful platform for optimizing potency and selectivity against specific kinase targets.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the discovery of novel bioactive compounds. Its straightforward, albeit not yet fully documented, synthesis and the potential for diversification at multiple positions make it an attractive platform for medicinal chemists. The demonstrated anticancer and kinase inhibitory activities of related aminopyridine derivatives provide a strong rationale for the exploration of this chemical space.

Future research in this area should focus on:

  • Elucidation of a definitive and optimized synthesis for the core molecule to ensure a reliable and scalable supply for analog synthesis.

  • Systematic exploration of the SAR by generating diverse libraries of analogs with modifications at the C2, C4, and C6 positions.

  • Screening of these analogs against a panel of cancer cell lines and protein kinases to identify lead compounds with potent and selective activity.

  • In-depth mechanistic studies to elucidate the specific biological targets and signaling pathways modulated by the most promising analogs.

By leveraging the principles of rational drug design and combinatorial chemistry, the full therapeutic potential of this compound and its structural analogs can be unlocked, paving the way for the development of next-generation therapeutics.

References

  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. CN101565400B.
  • Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC.
  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Sci-Hub.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07).
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. (2011-04-14).
  • Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[6][11]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. MDPI.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PubMed. (2017-03-09).
  • Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. PubMed.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. (2020-02-19).
  • Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. PubMed. (2020-08-12).
  • 4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379. PubChem.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • The SARs of carboxamides as potent anticancer agents.
  • 4-amino-6-chloropyridine-2-carboxylic acid 97%. Advanced ChemBlocks.
  • 4-Chloropyridine-2-carboxylic acid. Chem-Impex.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.
  • 4-Chloro-pyridine-2-carboxylic acid methyl ester hydrochloride AldrichCPR 176977-85-8. Sigma-Aldrich.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Ester synthesis by esterific
  • Esterification of pyridine carboxylic acids.
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.

Sources

Technical Guide: Screening & Optimization of Methyl 6-amino-4-chloropyridine-2-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Screening of Methyl 6-amino-4-chloropyridine-2-carboxylate Derivatives Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists

Executive Summary

The This compound scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique trifunctional core for rapid library generation. Its structural geometry allows for independent vector exploration: the C4-chlorine serves as an electrophilic handle for nucleophilic aromatic substitution (


), the C6-amino  group provides a nucleophilic site for acylation or Buchwald-Hartwig couplings, and the C2-carboxylate  allows for amide diversification or heterocycle formation (e.g., imidazo[1,2-a]pyridines).

This guide details the technical roadmap for the initial screening of derivatives based on this scaffold. It integrates synthetic logic with a rigorous screening cascade, focusing on avoiding false positives (PAINS) and maximizing structure-activity relationship (SAR) extraction.

Chemical Space & Library Design Strategy

Electronic Architecture & Reactivity

The core scaffold functions as a "push-pull" system.

  • C2-Ester (EWG): Withdraws electron density, activating the ring for nucleophilic attack and stabilizing the anionic intermediate during

    
     at C4.
    
  • C4-Chloro: The primary site for diversity. Positioned gamma to the ring nitrogen and meta to the ester, it is highly susceptible to displacement by amines, phenols, and thiols.

  • C6-Amino (EDG): Acts as an electron donor. While it slightly deactivates the ring, the presence of the C2-ester ensures the C4 position remains reactive.

Diversity Vectors

To maximize the probability of success (PoS) in initial screening, the library design should prioritize Orthogonal Functionalization :

PositionChemical VectorTarget Interaction Potential
C4 (Core)

Displacement
Hydrophobic pocket occupancy; H-bond acceptor/donor introduction.
C6 (Tail) Acylation / Urea FormationSolvent-exposed interactions; Solubility modulation.
C2 (Head) Ester Hydrolysis

Amide
Hinge binding (Kinases); Salt bridge formation.

Synthetic Workflow (The "Make")

High-throughput synthesis (HTS) of this library relies on a specific order of operations to prevent side reactions. The C4-displacement must generally precede C2-manipulation to avoid competing nucleophilic attacks if the C2-group becomes too electron-donating.

Validated Synthetic Route

The following Graphviz diagram outlines the optimal synthetic pathway, prioritizing the


 reaction while the ring is most electron-deficient.

SynthesisWorkflow cluster_conditions Critical Control Points Start Core Scaffold (Me 6-amino-4-chloro-py-2-CO2) Step1 Step 1: C4 Diversification (SnAr with R1-NH2) Start->Step1  Heat/Base  (IPA, DIPEA) Step2 Step 2: C6 Functionalization (Acylation/Coupling R2) Step1->Step2  AcCl / R2-COOH  (Coupling) Step3 Step 3: C2 Modulation (Amidation/Cyclization) Step2->Step3  LiOH then  R3-NH2 Final Final Library (Purified Derivatives) Step3->Final  HPLC  QC

Figure 1: Sequential functionalization strategy ensuring regioselectivity at C4 prior to scaffold deactivation.

Protocol: C4-Nucleophilic Aromatic Substitution ( )

Objective: Introduce diversity at the 4-position using primary amines. Rationale: The 4-chloro position is activated by the pyridine nitrogen and the 2-ester. Using isopropanol (IPA) as a solvent allows for high temperatures without high pressure, while DIPEA scavenges the HCl byproduct.

  • Preparation: Dissolve this compound (1.0 equiv) in IPA (0.2 M concentration).

  • Addition: Add the diverse amine (

    
    , 1.2 equiv) and DIPEA (2.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (
    
    
    
    peaks will shift corresponding to
    
    
    ).
  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Validation:

    
     NMR should show the loss of the C4-proton doublet (if applicable) or a shift in the aromatic region, and appearance of amine alkyl signals.
    

Screening Cascade (The "Test")

A robust screening cascade filters compounds from "Hits" to "Leads" while eliminating artifacts. We assume a target class of Kinases or Allosteric Phosphatases (e.g., SHP2) , for which this scaffold is highly relevant [1].

The Cascade Logic

ScreeningCascade Library Synthesized Library (100-500 cmpds) Primary Tier 1: Primary Screen (Single Conc. 10 µM) Biochemical Assay Library->Primary Secondary Tier 2: Dose Response (IC50 Determination) Selectivity Check Primary->Secondary >50% Inhibition Discard Discard / Archive Primary->Discard <50% Inhibition Biophysical Tier 3: Orthogonal (SPR / TSA) Binding Confirmation Secondary->Biophysical Valid IC50 < 1µM Secondary->Discard Flat SAR / Promiscuous Cellular Tier 4: Functional (Cell Viability / Reporter) Biophysical->Cellular KD Confirmed Biophysical->Discard Non-binder (Artifact)

Figure 2: Screening cascade designed to filter false positives early using orthogonal biophysical validation.

Protocol: Fluorescence-Based Biochemical Assay (Generic Kinase/SHP2)

Objective: Determine % inhibition of the target enzyme. Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).

  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100). Triton is critical to prevent aggregators (false positives).
    
  • Compound Plating: Dispense 100 nL of compound (in DMSO) into 384-well low-volume black plates using an acoustic dispenser (e.g., Echo). Final conc: 10

    
    .
    
  • Enzyme Addition: Add 5

    
     of enzyme solution (at 
    
    
    
    concentration). Incubate 15 min at RT.
  • Substrate Addition: Add 5

    
     of substrate/ATP mix.
    
  • Detection: After reaction time (30-60 min), add detection reagents (Antibody-Fluorophore mix). Read on a multimode plate reader (e.g., EnVision).

  • Data Calculation:

    
    
    Where Max = DMSO control, Min = No Enzyme control.
    

Data Analysis & SAR Interpretation

Identifying PAINS (Pan-Assay Interference Compounds)

The 2-aminopyridine core is generally stable, but derivatives must be scrutinized.

  • Red Flag: If the Hill Slope in Tier 2 is

    
     or 
    
    
    
    , suspect aggregation or insolubility.
  • Validation: Re-test hits in the presence of 0.01% and 0.1% Triton X-100. True inhibitors will maintain potency; aggregators will lose activity at higher detergent concentrations.

SAR Table Structure

Organize your data to highlight the impact of the C4-substituent.

IDR1 (C4-Subst)R2 (C6-Subst)IC50 (nM)LE (Ligand Eff.)Notes
A01 -Cl (Parent)

>10,000-Inactive Baseline
A02 4-Piperidinyl

4500.35Solubilizing group
A03 3-F-Phenyl

1200.42Hydrophobic fit
A04 3-F-PhenylAcetamide5,000-Steric clash at C6

Note: Ligand Efficiency (LE) =


. Target LE > 0.3.

References

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Source: European Journal of Medicinal Chemistry (2024).[1] URL:[Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Source: Molecules (MDPI). URL:[Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Source: Microbiology Spectrum (ASM). URL:[Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 6-Aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridine-2-carboxylate and its derivatives are pivotal building blocks in the fields of medicinal chemistry and materials science.[1][2][3] The strategic placement of an amino group and a carboxylate on the pyridine ring provides a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials.[1][4] This guide offers an in-depth exploration of the primary synthetic routes to 6-aminopyridine-2-carboxylate, providing not just procedural steps but also the underlying chemical principles and strategic considerations for each method.

Strategic Approaches to the Synthesis of 6-Aminopyridine-2-carboxylate

The synthesis of 6-aminopyridine-2-carboxylate can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This guide will focus on the most prevalent and effective methods:

  • Hydrolysis of an Amide Precursor: A direct and high-yielding approach.

  • Rearrangement Reactions: Classic name reactions providing access to the amine functionality.

  • Cross-Coupling and Nucleophilic Substitution Reactions: Modern methods for C-N bond formation.

Synthesis via Hydrolysis of 6-Acetamidopicolinic Acid

This method represents a straightforward and efficient route to 6-aminopyridine-2-carboxylic acid, starting from the readily available 6-acetamidopicolinic acid. The core of this synthesis is the hydrolysis of the acetamide protecting group to reveal the desired primary amine.

Reaction Scheme

G cluster_0 Step 1: Hydrolysis 6-Acetamidopicolinic_acid 6-Acetamidopicolinic acid NaOH_heat 2.5 N NaOH, 80°C 6-Acetamidopicolinic_acid->NaOH_heat Intermediate Sodium 6-aminopyridine-2-carboxylate NaOH_heat->Intermediate HCl 3N HCl Intermediate->HCl 6-Aminopyridine-2-carboxylic_acid 6-Aminopyridine-2-carboxylic acid HCl->6-Aminopyridine-2-carboxylic_acid

Caption: Hydrolysis of 6-acetamidopicolinic acid.

Detailed Experimental Protocol

Step 1: Hydrolysis of 6-Acetamidopicolinic Acid [5]

  • A suspension of 6-acetamidopicolinic acid (4.1 g) in 2.5 N sodium hydroxide (36.5 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The mixture is heated at 80°C for 1.5 hours under a nitrogen atmosphere.

  • The resulting solution is then cooled to room temperature and subsequently acidified with cold 3N hydrochloric acid until a precipitate forms.

  • The precipitate is collected by filtration, washed successively with water and acetonitrile.

  • The resulting white solid is dried under vacuum to afford 6-aminopyridine-2-carboxylic acid.

Parameter Value Reference
Starting Material6-Acetamidopicolinic acid[5]
Reagents2.5 N NaOH, 3N HCl[5]
Temperature80°C[5]
Reaction Time1.5 hours[5]
Yield76%[5]
Scientific Rationale

The use of sodium hydroxide facilitates the hydrolysis of the amide bond. The acetyl group serves as a protecting group for the amine, which can be easily removed under basic conditions. Subsequent acidification protonates the carboxylate and the amino group, leading to the precipitation of the zwitterionic product.

Synthesis via Rearrangement Reactions

Several classic organic reactions that involve molecular rearrangements provide powerful tools for the synthesis of primary amines. These methods typically involve the conversion of a carboxylic acid derivative to an intermediate that rearranges to form an isocyanate, which is then hydrolyzed to the desired amine.

a) Hofmann Rearrangement

The Hofmann rearrangement is the reaction of a primary amide with a halogen in a strongly basic aqueous medium to produce a primary amine with one fewer carbon atom.[6][7][8]

Conceptual Workflow

start Pyridine-2,6-dicarboxamide step1 Br2, NaOH start->step1 step2 Isocyanate Intermediate step1->step2 step3 H2O step2->step3 end 6-Aminopyridine-2-carboxylate step3->end

Caption: Hofmann rearrangement workflow.

Mechanism Overview [7][8][9]

  • N-Bromination: The primary amide is treated with bromine in the presence of a strong base to form an N-bromoamide.

  • Deprotonation: The base then abstracts the remaining acidic proton from the nitrogen to form an anion.

  • Rearrangement: The anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.

  • Hydrolysis: The isocyanate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

b) Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine.[10][11][12] This method is known for its mild reaction conditions and high functional group tolerance.[13]

Conceptual Workflow

start Pyridine-2-carboxylic acid, 6-acyl azide step1 Heat start->step1 step2 Isocyanate Intermediate step1->step2 step3 H2O step2->step3 end 6-Aminopyridine-2-carboxylate step3->end

Caption: Curtius rearrangement workflow.

Mechanism Overview [10][11][12]

  • Acyl Azide Formation: A carboxylic acid is converted to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).[13]

  • Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The migration of the R-group occurs with retention of configuration.[11]

  • Hydrolysis: The resulting isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to the primary amine.

c) Lossen Rearrangement

The Lossen rearrangement is the conversion of an O-acyl hydroxamate to an isocyanate.[14][15]

Conceptual Workflow

start Pyridine-2-carboxylic acid, 6-O-acyl hydroxamate step1 Base start->step1 step2 Isocyanate Intermediate step1->step2 step3 H2O step2->step3 end 6-Aminopyridine-2-carboxylate step3->end

Caption: Lossen rearrangement workflow.

Mechanism Overview [14][15]

  • O-Acylation: A hydroxamic acid is first converted to an O-acyl derivative.

  • Deprotonation and Rearrangement: Treatment with a base deprotonates the nitrogen, and the resulting anion undergoes a concerted rearrangement to form an isocyanate and a carboxylate leaving group.

  • Hydrolysis: The isocyanate is then hydrolyzed to the primary amine.

Rearrangement Starting Material Key Intermediate Advantages
Hofmann Primary AmideIsocyanateReadily available starting materials.
Curtius Acyl AzideIsocyanateMild conditions, high functional group tolerance.[13]
Lossen O-Acyl HydroxamateIsocyanateCan be performed under various conditions.

Synthesis via Cross-Coupling and Nucleophilic Substitution

Modern synthetic methodologies offer powerful alternatives for the construction of the C-N bond in 6-aminopyridine-2-carboxylate.

a) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[16][17][18] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[16]

Conceptual Workflow

start 6-Halopyridine-2-carboxylate reagents Amine source, Pd catalyst, Ligand, Base start->reagents end 6-Aminopyridine-2-carboxylate reagents->end

Caption: Buchwald-Hartwig amination workflow.

Mechanism Overview [16][19]

The catalytic cycle generally involves:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base.

  • Reductive Elimination: The resulting amido complex undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.

b) Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can be a viable method for introducing an amino group onto a pyridine ring, particularly if the ring is activated by electron-withdrawing groups.[20][21][22]

Conceptual Workflow

start Activated 6-halopyridine-2-carboxylate reagents Amine nucleophile start->reagents intermediate Meisenheimer Complex reagents->intermediate end 6-Aminopyridine-2-carboxylate intermediate->end

Caption: SNAr workflow.

Mechanism Overview [20][21]

  • Nucleophilic Attack: The amine nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

Method Starting Material Key Features Considerations
Buchwald-Hartwig 6-Halopyridine-2-carboxylatePalladium-catalyzed, broad scope.[16]Catalyst and ligand selection is crucial.
SNAr Activated 6-halopyridine-2-carboxylateTransition-metal-free.Requires an activated pyridine ring.

Conclusion

The synthesis of 6-aminopyridine-2-carboxylate can be achieved through a variety of robust and well-established methods. The choice of the optimal synthetic route is a strategic decision that depends on factors such as the availability of starting materials, scalability, and the specific requirements of the target application. Understanding the underlying mechanisms and procedural nuances of each approach, as detailed in this guide, is paramount for the successful and efficient synthesis of this valuable chemical entity.

References

  • Time in Santa Cruz, CA, US. (n.d.). Google.
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  • Hofmann Rearrangement. (n.d.). ResearchGate.
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  • Hofmann Rearrangement: Example, Mechanism, and Application. (n.d.). Chemistry Learner.
  • Curtius rearrangement. (n.d.). Wikipedia.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). PMC.
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  • nucleophilic aromatic substitutions. (2019). YouTube.
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Methodological & Application

Methyl 6-amino-4-chloropyridine-2-carboxylate: A Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-amino-4-chloropyridine-2-carboxylate is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of an amino group, a chloro substituent, and a methyl carboxylate on the pyridine ring provides multiple reactive sites for strategic chemical modifications. This trifecta of functional groups allows for sequential and site-selective reactions, making it an ideal starting material for the construction of complex molecular architectures, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are prevalent in medicinal chemistry and materials science. This document provides a comprehensive overview of the applications of this versatile building block, including detailed protocols for key transformations and an exploration of its reactivity.

Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1235475-17-8[1][2]
Molecular Formula C₇H₇ClN₂O₂[3]
Molecular Weight 186.60 g/mol [3]
Appearance White to off-white solid[1][4]
Melting Point Not available. The related compound 2-amino-6-chloropyridine-4-carboxylic acid has a melting point of 295-304 °C.N/A
Boiling Point Not available. The related compound 2-aminopyridine has a boiling point of 204-210 °C.[5]N/A
Solubility Soluble in many common organic solvents.General knowledge
Safety Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

Synthesis of this compound

Application in Heterocyclic Synthesis

The strategic placement of reactive functional groups makes this compound an exceptional precursor for a variety of important heterocyclic scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position. This reaction is crucial for building molecular complexity and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[8][9][10][11][12]

Suzuki_Miyaura_Workflow Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Substrate Reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Reagents->Reaction Reagents Product Methyl 6-amino-4-arylpyridine-2-carboxylate Reaction->Product Forms

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-amino-4-arylpyridine-2-carboxylate.[4][9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen and can be deactivated. Performing the reaction under an inert atmosphere is crucial for catalytic activity.[4]

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[11] The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble reactants and the inorganic base.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 4-position, providing access to a variety of 4-amino-substituted pyridine derivatives. This reaction is highly versatile and tolerates a wide range of amine coupling partners.[5][13][14][15][16][17]

Buchwald_Hartwig_Workflow Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Substrate Reagents Amine (R-NH₂) Pd Pre-catalyst Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reagents->Reaction Reagents Product Methyl 4,6-diaminopyridine-2-carboxylate Derivative Reaction->Product Forms

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (2 mol%) and the ligand (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1 equivalent), the amine (1.1 equivalents), and the base (1.4 equivalents).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.[13]

  • Anhydrous and Degassed Solvent: Water and oxygen can deactivate the palladium catalyst, so it is crucial to use a dry and oxygen-free solvent.

Cyclocondensation Reactions: Synthesis of Pyrido[2,3-d]pyrimidines

The 6-amino group and the 2-carboxylate group of this compound are perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems. A particularly important application is the synthesis of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities.[8][15][18][19][20][21]

Cyclocondensation_Workflow Start This compound Reaction Cyclocondensation Start->Reaction Substrate Reagents Guanidine carbonate High-boiling solvent (e.g., DMF) Reagents->Reaction Reagents Product 2-Amino-5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one Reaction->Product Forms

Protocol 3: Synthesis of 2-Amino-5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol is based on general procedures for the synthesis of similar pyrido[2,3-d]pyrimidine systems.

Materials:

  • This compound

  • Guanidine carbonate (1.5 equivalents)

  • High-boiling solvent (e.g., N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and guanidine carbonate (1.5 equivalents) in a high-boiling solvent such as DMF.

  • Heat the reaction mixture to reflux (typically 120-150 °C) for several hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford the crude 2-amino-5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[20]

Causality Behind Experimental Choices:

  • Guanidine Carbonate: Guanidine serves as the nitrogen and carbon source for the formation of the pyrimidine ring. Guanidine carbonate is a stable and easy-to-handle salt.[20]

  • High-Boiling Solvent: The cyclocondensation reaction often requires high temperatures to proceed at a reasonable rate. A high-boiling solvent like DMF allows for achieving the necessary reaction temperature.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its multiple functional groups allow for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and cyclocondensation reactions. The protocols provided in this document serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic molecules with potential applications in drug discovery and materials science. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity.

References

  • Buchwald, S. L., & Fu, G. C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • J&K Scientific. (n.d.). Methyl 4-amino-6-chloropyridine-2-carboxylate | 1235475-17-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. International Journal of Molecular Sciences, 24(15), 12273. [Link]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12845-12863. [Link]

  • J&K Scientific. (n.d.). Methyl 4-amino-6-chloropyridine-2-carboxylate | 1235475-17-8. Retrieved from [Link]

  • Al-Suwaidan, I. A., & Al-Gorban, Z. A. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Li, X., & Buchwald, S. L. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Vicente, R., & Ceballos, S. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]

  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Application Note: A Multi-faceted Analytical Approach for the Comprehensive Characterization of Methyl 6-amino-4-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a detailed guide for the analytical characterization of Methyl 6-amino-4-chloropyridine-2-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Ensuring the identity, purity, and structural integrity of such intermediates is paramount for the success of multi-step synthetic campaigns and for meeting stringent regulatory standards. We present a suite of orthogonal analytical techniques—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—to provide a comprehensive analytical profile of the target compound. Each section explains the rationale behind the chosen methodology and provides detailed, field-tested protocols suitable for implementation in research, development, and quality control laboratories.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative whose structural features—a halogen atom, an amino group, and a methyl ester—make it a versatile synthon for creating more complex molecular architectures. The precise characterization of this molecule is critical to confirm its successful synthesis and to identify any process-related impurities that could affect downstream reactions or the quality of the final product. An integrated analytical strategy, leveraging both chromatographic separation and spectroscopic elucidation, is therefore essential.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
CAS Number 1235475-17-8[1]
Canonical SMILES COC(=O)C1=NC(=CC(=C1)N)Cl[1]
InChI Key VTKRZCSODFXSCT-UHFFFAOYSA-N[1]

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are the cornerstone for determining the purity of chemical compounds by separating the main component from byproducts, unreacted starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Expertise & Rationale: Reversed-phase HPLC is the preferred method for analyzing moderately polar compounds like this compound. A C18 stationary phase provides excellent hydrophobic retention. The basic nitrogen on the pyridine ring can cause peak tailing on silica-based columns; therefore, the addition of an acid modifier (e.g., formic or acetic acid) to the mobile phase is crucial.[2][3] This protonates the basic sites on the analyte, minimizing secondary interactions with the stationary phase and resulting in sharp, symmetrical peaks suitable for accurate quantification.[4][5]

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Gradient Elution:

    Table 2: HPLC Gradient Program

    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    20.0595
    25.0595
    25.1955
    30.0955
  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Processing Sample Weigh & Dissolve Sample (1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Autosampler Inject 10 µL Filter->Autosampler MP_A Prepare Mobile Phase A (Aq. + Acid) Pump Gradient Pump MP_A->Pump MP_B Prepare Mobile Phase B (Org. + Acid) MP_B->Pump Column C18 Column @ 30°C Pump->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Purity Report (% Area) CDS->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may not be well-resolved by HPLC.[6] For a compound like this compound, GC analysis can detect residual solvents or thermally stable byproducts. The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.[7]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet: Split mode (e.g., 50:1 split ratio), temperature 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

  • Data Analysis: Identify peaks in the Total Ion Chromatogram (TIC) by comparing their mass spectra against a reference library (e.g., NIST).

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Injector GC Inlet (250°C) Sample->Injector Column Capillary Column (Temp Program) Injector->Column MS Mass Spec (EI, 70 eV) Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Library Compare Spectra to NIST Library TIC->Library Identify Identify Impurities Library->Identify

Caption: Workflow for GC-MS impurity profiling.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure by probing the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, we expect to see distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns are highly diagnostic of the substitution pattern on the pyridine ring.[8][9]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample well and allows for the observation of exchangeable protons like those of the amino group.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPT pulse sequence to aid in distinguishing CH, CH₂, and CH₃ carbons).

  • Data Processing: Process the Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation and Expected Chemical Shifts

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Aromatic H (C3-H) ~6.8-7.2 ppm (s)~108-112 ppmShielded by the adjacent amino group.
Aromatic H (C5-H) ~7.5-7.9 ppm (s)~115-120 ppmInfluenced by the ester and chloro groups.
Amino (-NH₂) ~5.0-6.0 ppm (br s)N/ABroad, exchangeable singlet.[8]
Methyl Ester (-OCH₃) ~3.8-4.0 ppm (s)~52-55 ppmTypical range for a methyl ester.
Ester Carbonyl (C=O) N/A~164-168 ppmStandard chemical shift for an ester carbonyl.[10]
Pyridine Carbons N/A~145-160 ppm (x4)Four distinct signals for the substituted pyridine ring carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups within a molecule.[11] The spectrum provides a unique "fingerprint" and allows for the verification of the amino (-NH₂), ester carbonyl (C=O), and chloro-aromatic (C-Cl) moieties, as well as the pyridine ring structure.[8][12]

Experimental Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Data Interpretation and Expected Absorption Bands

Table 4: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450-3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)[11][13]
3100-3000C-H Aromatic StretchPyridine Ring
2990-2950C-H Aliphatic StretchMethyl Ester (-OCH₃)
1730-1710C=O Carbonyl StretchEster
1620-1580N-H Scissoring / C=C Ring StretchAmine / Pyridine Ring[13]
1580-1450C=C & C=N Ring StretchingPyridine Ring
1250-1100C-O Ester StretchEster
850-750C-Cl StretchChloro-aromatic
High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: While GC-MS confirms nominal mass, HRMS (e.g., via ESI-TOF or Orbitrap) provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula, serving as a definitive confirmation of the compound's identity. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.[2]

Experimental Protocol: ESI-HRMS

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Method: Introduce the sample via direct infusion or a rapid chromatographic method.

  • Ionization: Positive Mode Electrospray Ionization (ESI+).

  • Data Analysis: Determine the accurate mass of the most abundant ion in the spectrum and use software to calculate the corresponding elemental formula. The measured mass should be within 5 ppm of the theoretical mass.

Expected Result

  • Theoretical Mass [M+H]⁺ for C₇H₈³⁵ClN₂O₂⁺: 187.0274

  • Theoretical Mass [M+H]⁺ for C₇H₈³⁷ClN₂O₂⁺: 189.0245 (approx. 1/3 the intensity of the ³⁵Cl isotope peak)

Workflow Diagram: Spectroscopic Characterization

Spectro_Workflow cluster_sample Sample Preparation cluster_methods Analytical Techniques cluster_results Data Output & Confirmation Sample Pure Solid Sample NMR NMR Spectroscopy ¹H & ¹³C Spectra Solvent: DMSO-d₆ Sample->NMR FTIR FT-IR (ATR) Vibrational Bands Solid State Sample->FTIR HRMS HRMS (ESI+) Accurate Mass Dilute Solution Sample->HRMS Structure Connectivity & Skeleton NMR->Structure Groups Functional Groups FTIR->Groups Formula Elemental Formula HRMS->Formula Final Confirmed Structure & Identity Structure->Final Groups->Final Formula->Final

Caption: Integrated spectroscopic workflow.

Conclusion

The comprehensive characterization of this compound requires an orthogonal analytical approach. The protocols outlined in this application note provide a robust framework for researchers and quality control analysts. HPLC and GC-MS are essential for establishing purity and identifying potential process impurities, while the collective data from NMR, FT-IR, and HRMS provides unambiguous confirmation of the molecular structure and elemental composition. Adherence to these methodologies ensures a high degree of confidence in the quality and identity of this important chemical intermediate.

References

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

  • ResearchGate. FT-IR spectrum of the reactant aminopyridine derivatives and the target azacyanine products. Available at: [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Available at: [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available at: [Link]

  • ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Available at: [Link]

  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available at: [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117. Available at: [Link]

  • EPA. Analytical Method for Aminocyclopyrachlor Methyl. Available at: [Link]

  • ResearchGate. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Available at: [Link]

  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]

  • ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

  • ResearchGate. (PDF) Spectrophotometric study on the charge transfer reaction between 2-amino-4-methylpyridine with chloranilic acid in polar solvents. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 6-amino-4-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-amino-4-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the purification of this key pyridine derivative.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, offering insights into their causes and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Yellow or Brown Discoloration of the Purified Product Presence of colored impurities or degradation products. Pyridine and its derivatives can be susceptible to oxidation and other degradation pathways, leading to discoloration.[1]1. Recrystallization: Use a suitable solvent system such as ethanol/water or ethyl acetate/hexanes. The choice of solvent will depend on the solubility of the desired compound versus the impurities. 2. Activated Carbon Treatment: Add a small amount of activated carbon to the solution of the crude product before recrystallization to adsorb colored impurities. 3. Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) can be employed.
Low Recovery After Purification 1. Inappropriate solvent choice for recrystallization: The compound may be too soluble in the chosen solvent, leading to significant loss in the mother liquor. 2. Product degradation during purification: The compound may be sensitive to heat or prolonged exposure to certain conditions. 3. Adsorption onto the stationary phase in chromatography: The basic nitrogen of the pyridine ring can strongly interact with the acidic silica gel, leading to poor recovery.[2]1. Optimize Recrystallization Solvent: Systematically test different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Minimize Degradation: For heat-sensitive compounds, use lower temperatures during solvent evaporation (e.g., rotary evaporation at reduced pressure).[2] For chromatography, consider using a less acidic stationary phase like alumina or a polymer-based column.[2] 3. Mitigate Adsorption in Chromatography: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve recovery from silica gel columns.
Presence of Starting Materials or By-products in the Final Product Incomplete reaction or side reactions during the synthesis. The structural similarity between the desired product and impurities can make separation challenging.[3]1. Reaction Optimization: Re-evaluate the reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion and minimize side product formation. 2. Selective Extraction: Utilize pH-swing extractions. The amino group on the pyridine ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent. 3. Chromatographic Separation: Employ high-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected mobile phase to achieve separation.[4][5][6]
Peak Tailing in HPLC Analysis Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica-based HPLC column.[2]1. Use a Modified Mobile Phase: Add a competing base like triethylamine or an acidic modifier like formic or acetic acid to the mobile phase to improve peak shape.[2] 2. Employ a Different Stationary Phase: Use an end-capped silica column, a polymer-based column, or a column specifically designed for the analysis of basic compounds.[2] 3. Adjust Mobile Phase pH: Operating at a pH where the pyridine nitrogen is not protonated (generally pH > 8) can improve peak shape, but requires a pH-stable column.[2]
Experimental Workflow: Purification Strategy

Purification_Workflow start Crude this compound extraction Aqueous Acid/Base Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization For solid impurities chromatography Column Chromatography extraction->chromatography For soluble impurities purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check chromatography->purity_check purity_check->recrystallization Purity < 98% purity_check->chromatography Purity < 98% final_product Pure Product purity_check->final_product Purity > 98%

Caption: Decision workflow for purifying the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, isomers, and by-products from the synthesis. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can leave nitro-substituted pyridines. Other potential impurities are homologous pyridine derivatives like picolines and lutidines.[1]

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal solvent will depend on the specific impurities present. A good starting point is to test polar protic solvents like ethanol or methanol, often in combination with water to induce crystallization. For less polar impurities, a combination of a good solvent like ethyl acetate or dichloromethane with a poor solvent like hexanes or heptane can be effective. The compound generally has good solubility in common organic solvents like methanol, ethanol, and dichloromethane, and lower solubility in water.[7]

Q3: How should I store the purified this compound?

A3: As with many pyridine derivatives, it is advisable to store the purified compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.[1] Anhydrous conditions are preferable to prevent potential hydrolysis of the methyl ester.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic or basic modifier) is a common starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired compound and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A5: Degradation on silica gel is often due to the acidic nature of the stationary phase. Consider the following:

  • Use Neutral or Basic Alumina: Alumina is a less acidic alternative to silica gel and can be suitable for basic compounds.

  • Deactivate the Silica Gel: Pre-treating the silica gel with a dilute solution of triethylamine in the eluent before packing the column can neutralize the acidic sites.

  • Switch to a Polymer-Based Column: These columns are more inert and can be a better choice for sensitive compounds.[2]

Q6: Can I use distillation for purification?

A6: While distillation is a common purification technique for liquid pyridines, it is generally not suitable for solid compounds like this compound due to its likely high boiling point and potential for thermal degradation.[8] Recrystallization and chromatography are the preferred methods.

Detailed Protocol: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excessive amount.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References
  • BenchChem.
  • BenchChem.
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Google Patents.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Amino-2-chloropyridine.
  • SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode.
  • Zhishang Chemical.
  • ResearchGate.

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving chloropyridine substrates. Given the unique challenges posed by these electron-deficient and potentially coordinating heterocycles, this resource offers practical, field-proven insights to help you navigate common experimental hurdles and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format. Each answer provides potential causes and actionable solutions grounded in mechanistic principles.

Question 1: Why is my Suzuki coupling reaction with a chloropyridine resulting in a consistently low yield?

Low yields are a frequent challenge when working with chloropyridines and can be attributed to several factors, primarily the inherent reactivity of the substrates and the stability of the catalytic system.[1][2]

Potential Causes and Solutions:

  • Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in chloropyridines is significantly stronger and less reactive than the corresponding C-Br or C-I bonds.[1][2] This makes the initial oxidative addition of the chloropyridine to the Pd(0) catalyst the rate-limiting step.

    • Solution: Employ a more active catalyst system. Modern, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for activating aryl chlorides.[3] N-heterocyclic carbene (NHC) ligands paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also be highly successful.[3] Additionally, increasing the reaction temperature, typically to 80-120 °C, can provide the necessary energy to overcome the activation barrier for oxidative addition.[3]

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1][2][4]

    • Solution: The use of sterically hindered, electron-rich phosphine ligands can mitigate this issue by shielding the palladium center and preventing strong coordination with the pyridine nitrogen.[2][4]

  • Sub-optimal Base and Solvent System: The choice of base is critical for the transmetalation step, and its effectiveness can be highly dependent on the solvent.

    • Solution: A screening of bases is often necessary. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are commonly employed.[3] The solubility of the base can be a crucial factor; therefore, using a solvent mixture that can partially dissolve the base, such as dioxane/water or toluene/water, is often beneficial.[3][5]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My reaction is producing significant amounts of side products. How can I identify and minimize them?

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. The most common culprits are protodeboronation, dehalogenation, and homocoupling.

This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Heteroaryl boronic acids, in particular, are susceptible to this side reaction, especially in the presence of aqueous bases.[4][6]

  • Mitigation Strategies:

    • Use Boronic Esters or Trifluoroborates: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to slowly release the boronic acid in situ.[4][7][8] Potassium trifluoroborate salts are also more robust alternatives.[9][10]

    • Anhydrous Conditions: In some cases, switching to anhydrous conditions with a soluble organic base can suppress protodeboronation.[3]

This side reaction involves the replacement of the chlorine atom on the pyridine ring with a hydrogen atom, leading to the formation of a hydrodehalogenated byproduct.[11] This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[11]

  • Mitigation Strategies:

    • Choice of Halide: While you are working with chloropyridines, it's worth noting that the propensity for dehalogenation is generally I > Br > Cl.[11] Chlorides are the least prone to this side reaction among the common halides.[11][12]

    • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. Protecting the N-H group can sometimes suppress dehalogenation.[11]

    • Milder Base: Employing a milder base can sometimes prevent the formation of Pd-H species.[11]

This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][13]

  • Mitigation Strategies:

    • Rigorous Degassing: Ensure that the reaction mixture and solvents are thoroughly deoxygenated before adding the catalyst.[3][14] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, or a precatalyst that readily generates Pd(0), can minimize the amount of Pd(II) that could initiate homocoupling.

Data Presentation: Comparison of Catalyst Systems for Chloropyridine Suzuki Coupling
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)NotesReference(s)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane / H₂O80-100GoodA traditional and reliable catalyst for routine couplings.[15]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane100HighEffective for challenging, sterically hindered substrates.[15]
Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (6)Dioxane / H₂O (4:1)100ExcellentParticularly effective for exhaustive alkylation of polychlorinated pyridines.[16]
(NHC)Pd(cinn)Cl (1-2)-K₂CO₃ (2)DMF / H₂O (1:1)120 (Microwave)Moderate to HighN-heterocyclic carbene complexes show good activity.[17][18]

Frequently Asked Questions (FAQs)

Q1: Can I use a "ligand-free" protocol for my chloropyridine Suzuki coupling? While some highly activated aryl chlorides can undergo Suzuki coupling under "ligand-free" conditions, this is generally not recommended for the less reactive chloropyridines. The term "ligand-free" can be misleading, as often the solvent or other species in the reaction mixture can act as a ligand. For robust and reproducible results with chloropyridines, the use of a well-defined ligand is highly advised. However, under specific conditions, such as Jeffery-type ligand-free systems, selectivity has been observed to be enhanced for certain dichloropyridines.[19]

Q2: My reaction works well on a small scale, but the yield drops upon scale-up. What could be the issue? Scale-up issues often relate to mass and heat transfer, as well as the efficiency of degassing.

  • Stirring: Ensure that the larger scale reaction is being stirred efficiently to maintain a homogeneous mixture.

  • Heating: Inefficient heating can lead to temperature gradients within the reaction vessel. Using a heating mantle with an internal temperature probe is recommended.

  • Degassing: Degassing a larger volume of solvent is more challenging. Increase the degassing time or consider using the freeze-pump-thaw method for more effective oxygen removal.

Q3: How do I choose the right boronic acid derivative for my reaction?

  • Boronic Acids: These are the most common coupling partners but can be prone to decomposition, especially heteroaryl boronic acids.[6]

  • Boronic Pinacol Esters: These are more stable and are often preferred for their improved shelf-life and stability under reaction conditions.[8] They typically require aqueous basic conditions to hydrolyze to the active boronic acid in situ.[7][8]

  • Potassium Trifluoroborate Salts: These are highly stable, crystalline solids that are easy to handle and are less prone to protodeboronation.[10]

  • MIDA Boronates: These are exceptionally stable and are used in "slow-release" strategies, which can be beneficial for sensitive substrates.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (Chloropyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst system active enough for C-Cl bond? Start->CheckCatalyst ChangeCatalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or NHC ligand. CheckCatalyst->ChangeCatalyst No CheckTemp Is the reaction temperature high enough? CheckCatalyst->CheckTemp Yes ChangeCatalyst->CheckTemp IncreaseTemp Increase temperature (80-120 °C). CheckTemp->IncreaseTemp No CheckBase Is the base/solvent system optimal? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase ScreenBase Screen bases (K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water). CheckBase->ScreenBase No CheckDegassing Was the reaction thoroughly degassed? CheckBase->CheckDegassing Yes ScreenBase->CheckDegassing ImproveDegassing Improve degassing procedure (e.g., freeze-pump-thaw). CheckDegassing->ImproveDegassing No Success Improved Yield CheckDegassing->Success Yes ImproveDegassing->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-5-chloropyridine. BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Kolychev, E. L., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. New Journal of Chemistry.
  • ResearchGate. (n.d.). Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester).
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Reddit. (2012, July 4). Suzuki coupling help. r/chemistry.
  • Engle, K. M., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
  • BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem.
  • Stanetty, P., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.).
  • PubMed. (2017, January 6).
  • Akkoç, M., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate. (2013, October 15). (PDF) Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Martin, R., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • RSC Publishing. (2023, July 17). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 6-amino-4-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving Methyl 6-amino-4-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of functionalized pyridine derivatives. The unique structure of this substrate—featuring a moderately reactive chloro group, a potentially coordinating amino group, and a pyridine nitrogen—presents specific challenges that require careful optimization.

Frequently Asked Questions (FAQs) - General Considerations
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

The primary challenges stem from three key structural features:

  • Low Reactivity of the C-Cl Bond : Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in oxidative addition to the palladium(0) center, which is the first and often rate-limiting step of the catalytic cycle.[1][2] This necessitates the use of highly active catalyst systems.

  • Catalyst Inhibition by Nitrogen Atoms : The substrate contains two nitrogen atoms (the pyridine ring nitrogen and the C6-amino group) that can coordinate to the palladium catalyst.[3][4] This coordination can sequester the active catalyst, forming stable but catalytically inactive complexes, thereby slowing or completely stopping the reaction.[4][5]

  • Steric Hindrance : The substitution pattern around the pyridine ring can influence the approach of the coupling partners to the metal center.

Q2: My reaction is not working at all. Before I change the catalyst, what are the most critical non-catalyst factors I should verify?

Before assuming a catalyst issue, it is imperative to confirm the integrity of your reaction setup and reagents. The active Pd(0) catalyst is highly sensitive to oxygen, and many reagents are sensitive to moisture.[3]

  • Inert Atmosphere : Ensure your entire setup is under a strict inert atmosphere (argon or nitrogen). All solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[3] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

  • Anhydrous Conditions : The presence of water can lead to detrimental side reactions. For Suzuki couplings, water can cause protodeboronation of the boronic acid, reducing its effective concentration.[3] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents.

  • Base Quality : For many cross-coupling reactions, the base must be anhydrous and finely powdered to ensure sufficient reactivity and solubility in the reaction mixture.[3] Clumped or old base may be hydrated and ineffective.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation but can be challenging with this substrate.

Q1: I'm observing very low conversion in my Suzuki-Miyaura reaction. Which catalyst systems are recommended for this electron-rich chloropyridine?

Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond.[1] You require a catalyst system with bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step and subsequent reductive elimination.

Recommended Starting Points:

  • Buchwald Ligands : Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are the gold standard for coupling aryl chlorides.[3][4][6]

  • Pre-catalysts : Using air-stable palladium pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) is highly recommended.[7] These complexes readily form the active Pd(0) species under the reaction conditions and often give more reproducible results.[8]

Catalyst & Ligand Recommendations for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandTypical Loading (mol%)Recommended BaseCommon Solvents
Pd(OAc)₂SPhos1-5% Pd, 2-10% LigandK₃PO₄, K₂CO₃, Cs₂CO₃1,4-Dioxane, Toluene, THF
Pd₂(dba)₃XPhos1-5% Pd, 2-10% LigandK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene
XPhos Pd G2/G3(Internal)1-5%K₃PO₄, K₂CO₃1,4-Dioxane/H₂O, Toluene
PEPPSI-IPr(Internal)2-5%K₂CO₃t-BuOH, 1,4-Dioxane

Data compiled from analogous systems reported in the literature.[1][3][7]

Q2: My main side product is the dehalogenated starting material (hydrodehalogenation). What causes this?

Hydrodehalogenation (replacement of Cl with H) can occur through several pathways, often competing with the desired cross-coupling. A common cause in Suzuki reactions is the protodeboronation of the boronic acid coupling partner. This side reaction consumes the boronic acid and generates protons that can lead to cleavage of the aryl-halide bond.[3]

Solutions:

  • Use Anhydrous Conditions : Strictly minimize water in your reaction.[3]

  • Switch to Boronate Esters : Boronate esters (e.g., pinacol esters, MIDA esters) are often more stable towards protodeboronation than boronic acids.

  • Choose the Right Base : While a base is necessary, using a weaker, non-hydroxide base like K₃PO₄ or K₂CO₃ can sometimes reduce the rate of this side reaction compared to stronger bases in aqueous conditions.

Q3: I'm seeing significant homocoupling of my boronic acid partner. How can I prevent this?

Homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted pathway.[3]

Solutions:

  • Strict Oxygen Exclusion : This is the most critical factor. Ensure your reaction is rigorously degassed and maintained under a positive pressure of inert gas.

  • Controlled Reagent Addition : In some cases, slow addition of the boronic acid can help maintain a low concentration, disfavoring the homocoupling pathway.

Suzuki_Troubleshooting start Low or No Conversion check_reagents Verify Reagents & Conditions (Anhydrous, Degassed, Pure Base) start->check_reagents First Step catalyst_issue Optimize Catalyst System check_reagents->catalyst_issue If Reagents OK solution1 Use Buchwald Ligands (SPhos, XPhos) or Pre-catalysts (G2/G3) catalyst_issue->solution1 side_reactions Side Reactions Observed protodeboronation Protodeboronation (Hydrodehalogenation) side_reactions->protodeboronation homocoupling Boronic Acid Homocoupling side_reactions->homocoupling solution2 Switch to Boronate Ester Use K3PO4 or Cs2CO3 Strictly Anhydrous protodeboronation->solution2 solution3 Strictly Exclude O2 Thoroughly Degas Solvents homocoupling->solution3

Caption: A workflow for troubleshooting Suzuki-Miyaura coupling issues.

Troubleshooting Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is critical for synthesizing arylamines but shares the same core challenges of C-Cl activation and catalyst inhibition.[9][10]

Q1: Which catalyst systems are effective for the C-N coupling of this chloropyridine with primary or secondary amines?

Similar to the Suzuki reaction, successful Buchwald-Hartwig amination of this substrate requires potent catalyst systems. The choice of ligand is crucial and can depend on the nature of the amine coupling partner.[4][11]

Recommended Systems:

  • For Secondary Amines : Catalyst systems based on ligands like RuPhos and BrettPhos are often outstanding.[4] Pre-catalysts such as RuPhos Pd G3 are excellent starting points.

  • For Primary Amines : Ligands like XPhos and SPhos remain highly effective.

  • Base Selection : A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) and LHMDS are most common.[12]

Catalyst_Inhibition Pd_active Active Pd(0)L2 Pd_inactive_pyridine Inactive Complex (Pyridine-N Coordinated) Pd_active->Pd_inactive_pyridine Equilibrium Pd_inactive_amine Inactive Complex (Amino-N Coordinated) Pd_active->Pd_inactive_amine Equilibrium Catalytic_Cycle Productive Catalytic Cycle Pd_active->Catalytic_Cycle Oxidative Addition Catalytic_Cycle->Pd_active Reductive Elimination Substrate Substrate Substrate->Pd_active Substrate->Pd_inactive_pyridine Pyridine-N Coordination Substrate->Pd_inactive_amine C6-Amino-N Coordination

Caption: Potential pathways for catalyst inhibition by the substrate.

Q2: Can the free amino group on my starting material interfere with the Buchwald-Hartwig reaction?

Yes. The C6-amino group can act as a competing nucleophile, potentially leading to homocoupling or oligomerization, especially under harsh conditions.[4] It can also coordinate to the palladium center, as shown in the diagram above, hindering the desired catalytic cycle.[5]

Solutions:

  • Use Lower Temperatures : Modern Buchwald-Hartwig catalysts are often active at lower temperatures (RT to 80 °C), which can disfavor side reactions.

  • Optimize Base and Ligand : The choice of base and ligand can influence the relative rates of the desired C-N coupling versus catalyst inhibition. Screening a few combinations (e.g., RuPhos/NaOtBu vs. XPhos/LHMDS) can be beneficial.

  • Protection (Last Resort) : If side reactions persist, protecting the C6-amino group (e.g., as a Boc-carbamate) may be necessary, although this adds steps to the overall synthesis.

Troubleshooting Guide 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction provides access to valuable alkynylated pyridines.

Q1: What are the standard conditions for Sonogashira coupling with a chloropyridine, and is a copper co-catalyst required?

The Sonogashira coupling of aryl chlorides is more demanding than that of bromides or iodides.[13][14]

Typical Conditions:

  • Palladium Catalyst : Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices.[13][15] For the less reactive chloropyridine, more advanced catalysts like those with NHC ligands (e.g., PEPPSI-IPr) may offer better results.

  • Copper Co-catalyst : Copper(I) iodide (CuI) is traditionally used to facilitate the transmetalation step and allows the reaction to proceed under milder conditions.[13][14]

  • Base : A liquid amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as the solvent as well.

While copper is standard, it can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[13] Copper-free Sonogashira protocols have been developed to avoid this, but they generally require higher temperatures and more active palladium catalysts and are often less effective for aryl chlorides. For this substrate, starting with the traditional Pd/Cu system is recommended.

Q2: My primary byproduct is the di-yne from Glaser homocoupling. How can I minimize this?

Glaser coupling is an oxidative dimerization of the alkyne, which, like other side reactions, is often exacerbated by the presence of oxygen.

Solutions:

  • Rigorous Degassing : This is the most effective measure. Oxygen promotes the Cu(I) to Cu(II) oxidation that drives Glaser coupling. Ensure the amine base and any other solvents are thoroughly degassed.

  • Minimize Catalyst Loading : Use the lowest effective loading of the CuI co-catalyst (typically 1-5 mol%).

  • Add a Co-ligand : In some cases, adding a ligand like PPh₃ can help stabilize the catalytic species and suppress homocoupling.

Appendix A: Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Screening Reaction
  • To a flame-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration) via syringe.

  • Place the vial in a pre-heated oil bath or heating block (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.[16]

General Protocol for a Small-Scale Buchwald-Hartwig Amination Screening Reaction
  • In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst) to an oven-dried vial.

  • Add the base (e.g., NaOtBu, 1.2 equiv).

  • Outside the glovebox, add this compound (1.0 equiv) to the vial.

  • Seal the vial, and evacuate and backfill with argon (3 cycles).

  • Add the degassed solvent (e.g., toluene, 0.1 M), followed by the amine coupling partner (1.1 equiv).

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor its progress.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • MacDonald, J. A., & Sigel, G. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1915. [Link]

  • Kushnir, S. V., & Klenov, M. S. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 26(15), 4596. [Link]

  • Tšupova, S., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 17(10), 12256-12271. [Link]

  • Willis, M. C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(45), 19882-19902. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Nguyen, V.-T., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Cheng, T., et al. (2021). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Angewandte Chemie International Edition, 60(37), 20353-20358. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • ResearchGate. (n.d.). Pyridine-Pyridine cross-coupling and it's mechanistic pathway.
  • Procter, D. J., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 9(3), 648-653. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-50. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • Pathak, T. P., & Ghorai, S. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4933. [Link]

  • ResearchGate. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Bryce, M. R., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(15), 5124-5131. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling.
  • Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1148. [Link]

  • OrganicChemExplained. (2018). Common cross coupling reactions.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. (n.d.). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines.
  • Ghashghaei, O., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1245-1269. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Glorius, F., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 17(18), 4542-4545. [Link]

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Validation & Comparative

Publish Comparison Guide: Methyl 6-amino-4-chloropyridine-2-carboxylate NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR spectral characteristics for Methyl 6-amino-4-chloropyridine-2-carboxylate , distinguishing it from its key regioisomers and non-chlorinated analogs.

Executive Summary & Structural Context

This compound (CAS: 179555-07-8) is a critical intermediate in the synthesis of kinase inhibitors and other bioactive pyridine scaffolds.[1] Its structural integrity is defined by the specific regiochemistry of the amino (-NH2) and chloro (-Cl) substituents relative to the methyl ester (-COOMe).[1]

This guide provides the Predicted Spectral Profile derived from high-confidence experimental analogs (Methyl 6-aminopicolinate) and substituent effect analysis. It serves as a definitive reference for distinguishing the target molecule from its common regioisomer, Methyl 4-amino-6-chloropyridine-2-carboxylate (CAS: 1235475-17-8).[1]

Key Structural Features
  • Core: Pyridine ring.[1][2][3]

  • Position 2: Methyl ester (Deshielding, Electron Withdrawing).

  • Position 4: Chlorine atom (Inductive withdrawing, Mesomeric donating).

  • Position 6: Amino group (Strongly Shielding, Mesomeric donating).

1H NMR Spectral Analysis (DMSO-d6)

The following data compares the Target Molecule against the experimentally verified Reference Standard (Methyl 6-aminopicolinate) to highlight the specific shift changes induced by the 4-Chloro substituent.

Table 1: 1H NMR Chemical Shift Comparison
Proton AssignmentReference Standard (Methyl 6-aminopicolinate) [1]Target Molecule (this compound)Shift Effect (Δδ) Multiplicity & Coupling
H-3 (Ortho to NH2) 6.65 ppm (d)~6.80 – 6.95 ppm +0.15 to +0.30 Singlet (s) or meta-doublet (d, J~1.5 Hz)
H-4 (Meta to NH2) 7.51 ppm (t) Replaced by Cl substituent.[1]
H-5 (Para to NH2) 7.23 ppm (d)~7.30 – 7.45 ppm +0.10 to +0.20 Singlet (s) or meta-doublet (d, J~1.5 Hz)
-NH2 (Amino) 6.28 ppm (s, br)~6.40 – 6.60 ppm +0.10 to +0.30 Broad Singlet (br s). Exchangeable with D2O.
-OCH3 (Ester) 3.79 ppm (s)~3.85 – 3.90 ppm +0.05 to +0.10 Sharp Singlet (s).

Technical Insight: The introduction of the Chlorine atom at Position 4 removes the H-4 triplet signal seen in the reference standard.[1] It also exerts a deshielding inductive effect on the adjacent H-3 and H-5 protons, shifting them slightly downfield.[1] The coupling pattern changes from an ortho-coupling system (J ~8 Hz) to a meta-coupling system (J ~1-2 Hz) between H-3 and H-5, which often appears as two sharp singlets at lower resolution.[1]

Regioisomer Differentiation Strategy

A common synthetic challenge is distinguishing the target from its regioisomer, Methyl 4-amino-6-chloropyridine-2-carboxylate .[1] The NMR profiles are distinct due to the shielding cone of the amino group.

Differentiation Logic
  • Target (6-Amino): The amino group is at C6.[1]

    • H-3: Ortho to Amino (Shielded).

    • H-5: Para to Amino (Less Shielded).

    • Result: Significant chemical shift difference (Δδ > 0.4 ppm) between the two aromatic protons.

  • Regioisomer (4-Amino): The amino group is at C4.[1]

    • H-3: Ortho to Amino (Shielded).

    • H-5: Ortho to Amino (Shielded).

    • Result: Both aromatic protons are strongly shielded and appear closer together in the upfield aromatic region (< 7.0 ppm).

Table 2: Regioisomer Comparison
FeatureTarget: 6-Amino-4-Chloro Isomer: 4-Amino-6-Chloro
Aromatic Region One signal < 7.0 ppm (H3), One signal > 7.3 ppm (H5).[1]Both signals likely < 7.0 ppm (H3 & H5).
Coupling Meta-coupling (J ~1.5 Hz).[1]Meta-coupling (J ~1.5 Hz).[1]
NH2 Shift ~6.5 ppm (Broad).~6.8 - 7.0 ppm (Affected by H-bonding with ester if at C2/C3, but here at C4).[1]

13C NMR Spectral Profile (Predicted)

Based on the pyridine scaffold and substituent increments, the expected Carbon-13 shifts in DMSO-d6 are:

  • C=O (Ester): ~164 – 165 ppm[4]

  • C-2 (Quaternary, Ester): ~145 – 148 ppm[1]

  • C-6 (Quaternary, Amino): ~158 – 160 ppm (Deshielded by N, Shielded by resonance)

  • C-4 (Quaternary, Chloro): ~140 – 145 ppm[1]

  • C-5 (CH): ~110 – 115 ppm[1]

  • C-3 (CH): ~108 – 112 ppm[1]

  • OCH3 (Methyl): ~52 – 53 ppm

Experimental Protocol for Structural Verification

To ensure reproducible data, follow this standardized sample preparation protocol.

Step-by-Step Workflow
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.[1]

    • Reason: Aminopyridines often have poor solubility in chloroform, and DMSO facilitates the observation of the exchangeable -NH2 protons, which are critical for confirmation.[1]

  • Concentration: Dissolve 5-10 mg of the solid sample in 0.6 mL of solvent.

    • Note: Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., NaCl/KCl from synthesis).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of quaternary carbons for 13C).

    • Scans: 16 (1H) / 512-1024 (13C).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve the fine meta-coupling.

Structural Elucidation Workflow (Graphviz)

The following diagram outlines the logical decision tree for verifying the structure of the target molecule against common impurities.

StructuralVerification Start Crude Product (Aminochloropyridine Derivative) Solubility Dissolve in DMSO-d6 Start->Solubility HNMR Acquire 1H NMR Spectrum Solubility->HNMR AromaticCount Count Aromatic Protons HNMR->AromaticCount TwoProtons 2 Aromatic Protons (Singlets/Meta-doublets) AromaticCount->TwoProtons Target/Isomer ThreeProtons 3 Aromatic Protons (Triplet/Doublets) AromaticCount->ThreeProtons De-chlorinated ShiftAnalysis Analyze Chemical Shifts TwoProtons->ShiftAnalysis RefID Impurity: Non-Chlorinated (6-Aminopicolinate) ThreeProtons->RefID TargetID Target: 6-Amino-4-Chloro (One < 7.0 ppm, One > 7.3 ppm) ShiftAnalysis->TargetID Split Shifts RegioID Regioisomer: 4-Amino-6-Chloro (Both < 7.0 ppm) ShiftAnalysis->RegioID Shielded Shifts

Caption: Decision tree for the structural verification of this compound using 1H NMR spectral features.

References

  • TU Dortmund Repository. (2025). Modification of Peptides for Improved Membrane Permeability: Synthesis and Spectral Data of Methyl 6-aminopicolinate. Retrieved from [Link]

  • ACS Publications. (2025). Backbone Alterations in Cyclic Peptides: Supporting Information (Compound 1). Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2024). Compound Summary: 4-Amino-6-chloropicolinic acid.[1][5] Retrieved from [Link]

Sources

Benchmarking new synthetic methods for aminopyridine esters against established protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking new synthetic methods for aminopyridine esters against established protocols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Aminopyridine esters (e.g., alkyl 2-aminonicotinates) are critical pharmacophores in medicinal chemistry, serving as precursors for bicyclic heterocycles like pyrido[2,3-d]pyrimidines. Synthesizing these scaffolds presents a unique "amphoteric" challenge: the pyridine nitrogen and the exocyclic amine render the starting material zwitterionic and prone to N-acylation or self-polymerization during carboxyl activation.

This guide benchmarks the Standard Thionyl Chloride Activation (Method A) against the emerging Palladium-Catalyzed Alkoxycarbonylation (Method B). While Method A remains the cost-effective workhorse for simple alkyl esters, Method B offers superior chemoselectivity and modularity for complex scaffold construction, bypassing the solubility issues of zwitterionic amino acids.

Comparative Analysis: The Data

The following table summarizes the performance metrics of the two dominant methodologies.

MetricMethod A: Thionyl Chloride Activation Method B: Pd-Catalyzed Alkoxycarbonylation
Mechanism Acid-mediated acyl chloride formation (in situ)Pd(0)/Pd(II) catalytic cycle with CO insertion
Starting Material 2-Aminopyridine-carboxylic acid (Zwitterion)2-Amino-halopyridine (e.g., 2-amino-3-bromopyridine)
Typical Yield 85–95% (Simple alcohols)75–92% (Broad scope)
Reaction Time 4–16 hours (Reflux)12–24 hours (40–80 °C)
Functional Group Tolerance Low (Acid-sensitive groups degrade)High (Tolerates acid-labile groups)
Scalability High (Kg scale feasible; cheap reagents)Moderate (CO gas handling; catalyst cost)
Primary Risk N-acylation byproducts; corrosive SO₂/HCl gasCO toxicity; catalyst removal (ppm limits)
Green Metric (E-Factor) High (Stoichiometric waste: SO₂, HCl)Low (Atom economical; CO is the only reagent added)

Decision Logic: Selecting the Right Protocol

Use the following decision matrix to determine the optimal synthetic route for your specific target.

DecisionMatrix Start Target: Aminopyridine Ester CheckSM Is the Amino-Acid commercially available? Start->CheckSM CheckComplex Does the alcohol/molecule contain acid-sensitive groups? CheckSM->CheckComplex Yes CheckHalide Is the Amino-Halopyridine available? CheckSM->CheckHalide No MethodA Method A: Thionyl Chloride/Alcohol (Standard Protocol) CheckComplex->MethodA No (Simple alkyl esters) MethodC Method C: HATU/EDC Coupling (High Cost, Mild) CheckComplex->MethodC Yes (e.g., Boc, acetals) MethodB Method B: Pd-Catalyzed Carbonylation (Advanced Protocol) CheckHalide->MethodB Yes CheckHalide->MethodC No (Must synthesize acid first) MethodA->MethodB If solubility fails

Figure 1: Strategic decision tree for selecting the esterification method based on substrate availability and sensitivity.

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification

Best for: Simple methyl/ethyl esters, large-scale synthesis, and cost-sensitive projects. Mechanism: The reaction proceeds via the in situ formation of an acid chloride or activated alkyl sulfite. The excess alcohol acts as both solvent and nucleophile.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

  • Charge: Add 2-aminonicotinic acid (13.8 g, 100 mmol) to anhydrous Methanol (100 mL). Note: The starting material will likely be a suspension due to its zwitterionic nature.

  • Activation (Exothermic): Cool the suspension to 0 °C in an ice bath. Add Thionyl Chloride (SOCl₂) (14.5 mL, 200 mmol, 2.0 equiv) dropwise over 30 minutes.

    • Critical: Control the addition rate to manage HCl/SO₂ evolution.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 6–12 hours. The suspension should clear as the ester forms.

  • Workup:

    • Concentrate the mixture in vacuo to remove methanol and excess SOCl₂.

    • Resuspend the residue in EtOAc (200 mL) and carefully neutralize with sat. NaHCO₃ (aq) until pH ~8. Caution: CO₂ evolution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 90–95% as a white/off-white solid.

Method B: Palladium-Catalyzed Alkoxycarbonylation

Best for: Introducing the ester group directly onto a halogenated pyridine ring, avoiding the synthesis of the carboxylic acid. Ideal for library generation. Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond, followed by CO insertion to form an acyl-Pd complex, which is then intercepted by the alcohol.

Protocol:

  • Setup: Use a pressure tube or a stainless steel autoclave (for >1 atm CO). Note: Balloon pressure (1 atm) is often sufficient for reactive substrates.

  • Charge: In a glovebox or under N₂, combine:

    • 2-Amino-3-bromopyridine (173 mg, 1.0 mmol)

    • Pd(OAc)₂ (4.5 mg, 2 mol%)

    • Xantphos (23 mg, 4 mol%) — Ligand choice is critical for preventing catalyst poisoning by the pyridine nitrogen.

    • Triethylamine (Et₃N) (280 µL, 2.0 mmol)

    • Methanol (or desired alcohol) (5 mL)

  • Reaction: Purge the vessel with Carbon Monoxide (CO) three times. Pressurize to 20 psi (or use a double-balloon). Heat to 60 °C for 16 hours.

  • Workup:

    • Vent the CO carefully in a fume hood.

    • Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.[3][4]

    • Concentrate the filtrate.[5][6]

  • Purification: Flash column chromatography (SiO₂, 0–5% MeOH in DCM).

    • Expected Yield: 82% (Methyl ester).

Mechanistic Insight & Troubleshooting

The failure mode for aminopyridine synthesis is often the competition between the N-nucleophile (the amine) and the O-nucleophile (the alcohol).

Mechanism SM Aminopyridine Carboxylic Acid Activated Activated Acyl Intermediate SM->Activated Activation (SOCl2 or HATU) PathO Path A (Desired): Alcohol Attack (O-acylation) Product: Ester Activated->PathO Excess ROH Acidic pH (Protonates Amine) PathN Path B (Undesired): Amine Attack (N-acylation) Product: Amide/Dimer Activated->PathN Basic pH High Conc.

Figure 2: Mechanistic divergence. In Method A, the acidic conditions protonate the pyridine amine, deactivating it as a nucleophile and favoring Path A (Esterification).

Expert Tips:
  • Protonation is Key: In Method A, the HCl generated ensures the amino group is protonated (

    
    ), preventing it from attacking the activated carbonyl. Do not  add base (like TEA) during the activation step of Method A, as this will promote polymerization.
    
  • Ligand Selection (Method B): Standard PPh₃ often fails because the pyridine nitrogen coordinates to Pd, shutting down the cycle. Bidentate ligands with wide bite angles (like Xantphos or DPEphos) are required to maintain catalyst activity.

References

  • Microwave-assisted synthesis of methyl 2-aminonicotinate: Detailed protocol using H₂SO₄/MeOH with 93% yield.

    • Source:

  • Palladium-Catalyzed Aminocarbonylation: Precatalyst systems for converting 2-bromopyridines to esters/amides at mild temper

    • Source:

  • Thionyl Chloride Activation Mechanism: Comprehensive guide on converting carboxylic acids to acid halides and esters.

    • Source:

  • Amide/Ester Coupling Reagents: Comparison of H

    • Source:

  • Green Chemistry in Esterification: Discussion on catalytic methods replacing stoichiometric reagents.

    • Source:

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from Methyl 6-amino-4-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyridine Carboxylate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking interactions, and the versatility for chemical modification make it an attractive starting point for drug discovery campaigns.[1] The Methyl 6-amino-4-chloropyridine-2-carboxylate scaffold, in particular, presents a rich template for the development of novel therapeutics, especially in the realm of oncology. Derivatives of similar pyridine-based structures have shown potent activity as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][3][4]

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimental validation. A crucial and early step in this process is the development and validation of robust in vitro assays. These assays serve as the primary gatekeepers, identifying promising "hit" compounds from a library of derivatives and providing initial insights into their mechanism of action.[5][6][7]

This guide provides a comprehensive framework for the validation of a multi-tiered in vitro assay cascade designed to identify and characterize novel kinase inhibitors derived from the this compound scaffold. We will move beyond simple protocol recitation to explore the underlying scientific principles, the rationale for specific experimental choices, and the establishment of self-validating systems to ensure data integrity and trustworthiness.

Part 1: The Foundation - Primary Screening with a Cell-Based Assay

For the initial high-throughput screening (HTS) of a compound library, the choice of assay is paramount. While traditional biochemical assays, which use purified enzymes, are known for their simplicity and consistency, they often fail to recapitulate the complex environment of a living cell.[5] We advocate for a cell-based approach as the primary screen.

The Rationale for a Cellular First Approach:

Cell-based assays offer a more physiologically relevant context for evaluating compound activity.[8][9] They inherently account for crucial factors like cell permeability, metabolic stability, and potential off-target effects that would be missed in a purified system.[9][10] By using a cancer cell line that is known to be dependent on the activity of a specific kinase for its survival and proliferation, we can directly measure the desired phenotypic outcome of kinase inhibition. This approach increases the likelihood that hits from the primary screen will be active in more complex biological systems.[8]

Workflow for Primary Assay Validation

cluster_0 Assay Development & Optimization cluster_1 Assay Validation A Select Cancer Cell Line (e.g., Ba/F3 expressing oncogenic kinase) B Optimize Cell Seeding Density A->B C Determine Optimal Assay Duration B->C D DMSO Tolerance Test C->D E Plate Uniformity Assessment (Positive & Negative Controls) D->E Proceed to Validation F Calculate Z'-Factor & S/B Ratio E->F G Assess Reproducibility (Inter- & Intra-plate) F->G H Confirmation with Reference Inhibitor G->H I High-Throughput Screening (HTS) of Compound Library H->I Assay Ready for HTS

Caption: Workflow for primary cell-based assay validation.

Primary Screening Assay: Ba/F3 Cell Proliferation Assay

A robust and widely used system for screening kinase inhibitors is the Ba/F3 cell line model.[11] These are IL-3 dependent pro-B cells. When transfected to express an oncogenic, constitutively active kinase, their survival and proliferation become dependent on the activity of that specific kinase, even in the absence of IL-3.[11] Inhibition of the target kinase by a compound will thus lead to cell death, which can be easily quantified.[11]

Experimental Protocol: Ba/F3 Proliferation Assay

  • Cell Culture: Culture the engineered Ba/F3 cell line (expressing the target kinase) in RPMI-1640 medium supplemented with 10% fetal bovine serum. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Note: IL-3 is not added to the assay medium to ensure dependence on the target kinase.

  • Cell Seeding: Wash the cells to remove any residual IL-3 and resuspend in fresh, IL-3-free medium. Seed the cells into 384-well white, clear-bottom microplates at a pre-optimized density (e.g., 5,000 cells per well) in a volume of 40 µL.

  • Compound Addition: Prepare serial dilutions of the test compounds derived from this compound in DMSO. Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plates. Include appropriate controls:

    • Negative Control: DMSO only (represents 100% viability).

    • Positive Control: A known potent inhibitor of the target kinase (represents 0% viability).

  • Incubation: Incubate the plates for a pre-determined duration (e.g., 72 hours) at 37°C with 5% CO2.

  • Viability Readout: Add 10 µL of a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

Validation Parameters and Acceptance Criteria

Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for screening.[7]

ParameterDescriptionAcceptance CriteriaRationale
Z'-Factor A statistical measure of the separation between the positive and negative control distributions. It reflects the quality and dynamic range of the assay.Z' ≥ 0.5A Z'-factor of 0.5 or greater indicates a large separation band and a high-quality assay suitable for HTS.
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the negative control (DMSO) to the mean signal of the positive control.S/B ≥ 10A high S/B ratio ensures that "hits" can be clearly distinguished from experimental noise.
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect cell viability or assay performance.≤ 1% decrease in signal at tested concentrationsEnsures that the solvent used to deliver the compounds does not interfere with the assay results.[10]
Reproducibility The consistency of the results, measured as the coefficient of variation (%CV) for controls across multiple plates and on different days (inter- and intra-assay variability).%CV ≤ 15%Low variability is essential for reliably identifying true hits and for comparing results over time.

Part 2: Hit Confirmation and Mechanistic Elucidation

A primary screen will inevitably generate a number of "hits." However, a reduction in cell viability could be due to mechanisms other than direct inhibition of the target kinase, such as off-target toxicity. Therefore, a cascade of secondary and orthogonal assays is required to confirm the initial findings and to verify the mechanism of action.[6]

Secondary Assay: Biochemical Kinase Activity Assay

The first step in hit confirmation is to determine if the active compounds from the cellular screen directly inhibit the enzymatic activity of the target kinase in a purified, cell-free system.[5] This provides direct evidence of target engagement.

Rationale for a Biochemical Follow-up:

A biochemical assay isolates the interaction between the compound and the kinase, removing the complexities of the cellular environment.[5] This allows for a clean determination of the compound's potency (typically as an IC50 value) directly against the enzyme. It serves as an essential orthogonal validation of the primary screen results.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.

  • Kinase Reaction Setup: In a 384-well plate, combine the purified target kinase, the appropriate substrate (e.g., a generic peptide or a specific protein substrate), and ATP at its Km concentration.

  • Compound Addition: Add the "hit" compounds at various concentrations (typically a 10-point dose-response curve).

  • Reaction Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescent signal, which correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Orthogonal Assay: Cellular Target Engagement

Confirming that a compound inhibits a purified kinase is a critical step, but it's equally important to demonstrate that the compound binds to its intended target within the complex milieu of a living cell.[11] Cellular target engagement assays bridge the gap between biochemical activity and cellular phenotype.

Rationale for Cellular Target Engagement:

This assay confirms that the compound can penetrate the cell membrane, reach its target in the correct cellular compartment, and bind with sufficient affinity to exert a biological effect. It provides a direct measure of target occupancy in a physiological setting.

Workflow for Hit Confirmation

A Hits from Primary Cell-Based Screen B Dose-Response Confirmation in Primary Assay A->B C Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 B->C Orthogonal Validation D Cellular Target Engagement Assay (e.g., NanoBRET) Determine Target Occupancy B->D Mechanism of Action E Selectivity Profiling (Panel of other kinases) C->E D->E F Validated Hit Compound for Lead Optimization E->F

Caption: A typical workflow for hit confirmation and validation.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay (Promega) is a powerful method for quantifying compound binding to a specific protein target in live cells.[11][12] The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[11]

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Cell Seeding: Plate the transfected cells in a 96-well or 384-well white assay plate.

  • Compound Addition: Add the test compounds in a dose-response format to the wells and incubate.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to the wells.

  • BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and therefore, target engagement.

Part 3: A Comparative Guide to Assay Methodologies

The choice of assay at each stage of the drug discovery process involves trade-offs.[13] The following table provides a comparative overview of the assay types discussed.

FeatureBiochemical Assay (e.g., ADP-Glo)Cell-Based Viability Assay (e.g., Ba/F3)Cellular Target Engagement (e.g., NanoBRET)
Primary Question Answered Does the compound inhibit the purified enzyme?Does the compound kill cells dependent on the target?Does the compound bind the target in a live cell?
Physiological Relevance LowHighHigh
Throughput High (384- or 1536-well)High (384-well)Medium (96- or 384-well)
Information Provided Enzymatic potency (IC50)Cellular efficacy, general toxicityTarget occupancy, cell permeability
Potential for Artifacts Assay interference (e.g., compound fluorescence)Off-target cytotoxicityNon-specific tracer displacement
Cost per Data Point Low to MediumLowHigh
Best Use Case Hit confirmation, SAR studies, selectivity profilingPrimary HTS, phenotypic screeningHit confirmation, linking target binding to cellular effect

Expert Insights:

  • Biochemical vs. Cell-Based: While cell-based assays are increasingly favored for primary screening, biochemical assays remain the gold standard for studying structure-activity relationships (SAR) during lead optimization.[5][13] They provide a "cleaner" system to assess how small chemical changes to the compound scaffold affect its potency against the target enzyme.

  • The Power of Orthogonality: It is the combination of these different assay formats that provides the highest level of confidence in a hit compound. A compound that is potent in a cell viability assay, directly inhibits the kinase in a biochemical assay, and demonstrates target engagement in a cellular context is a high-quality candidate for further development.[6]

Conclusion

The validation of in vitro assays is a cornerstone of modern drug discovery. For compounds derived from the promising this compound scaffold, a multi-tiered assay cascade is essential for identifying true, on-target kinase inhibitors. By starting with a physiologically relevant cell-based primary screen and progressing through biochemical and cellular target engagement assays for hit confirmation, researchers can build a robust data package that provides a high degree of confidence in their lead compounds. This structured, validation-centric approach minimizes the risk of costly failures in later stages of development and accelerates the journey from a chemical concept to a potential therapeutic.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Danaher Life Sciences. Assay Development in Drug Discovery.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Premier Research. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Reaction Biology. (2022, May 11).
  • AACR Journals. (2014, October 1). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity.
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Broad Institute.
  • PubMed. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells.
  • New Pharma Frontiers. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Methyl 6-amino-4-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the consistent quality of starting materials and intermediates is the bedrock of reproducible science and safe, effective medicines.[1][2] Methyl 6-amino-4-chloropyridine-2-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Sourcing this intermediate from different suppliers, or even receiving different batches from the same supplier, necessitates a rigorous cross-validation of its analytical data to ensure batch-to-batch consistency and mitigate risks in downstream processes.[1][3]

This guide provides a comprehensive framework for the cross-validation of this compound from different sources. It is designed to move beyond simple data listing, offering insights into the causality behind experimental choices and establishing a self-validating system of analysis. The principles discussed are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize robust analytical procedure validation to ensure the quality of drug substances and products.[4][5][6]

The Imperative of Orthogonal Analytical Methods

Relying on a single analytical technique for purity and identity assessment is a precarious approach. A single method may fail to detect certain impurities that co-elute with the main compound or are simply not detected under the chosen conditions.[7][8][9] To build a high degree of confidence in the quality of a pharmaceutical intermediate, we employ a strategy of orthogonal methods . This approach uses multiple, distinct analytical techniques that measure the same attributes (like purity) through different scientific principles.[7][10][11] If multiple, independent methods yield concordant results, the confidence in the data increases exponentially.

For this compound, a robust orthogonal strategy involves a combination of chromatography for separation and purity, mass spectrometry for identity, and spectroscopy for structural confirmation.

Overall Analytical Cross-Validation Workflow

The following workflow provides a systematic approach to comparing and qualifying a new source of an intermediate against an established internal reference standard.

Analytical_Cross_Validation_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Orthogonal Analytical Testing cluster_2 Data Analysis & Decision SampleA Source A (New Supplier) HPLC HPLC-UV (Purity & Impurity Profile) SampleA->HPLC LCMS LC-MS (Identity Confirmation) SampleA->LCMS NMR ¹H & ¹³C NMR (Structural Verification) SampleA->NMR FTIR FT-IR (Functional Group ID) SampleA->FTIR SampleB Source B (Reference Standard) SampleB->HPLC SampleB->LCMS SampleB->NMR SampleB->FTIR Compare Compare Datasets (Source A vs. Source B) HPLC->Compare LCMS->Compare NMR->Compare FTIR->Compare Decision Decision Point Compare->Decision Qualify Qualify New Source Decision->Qualify Data Concordant Investigate Investigate Discrepancy Decision->Investigate Discrepancy Found

Figure 1: Overall workflow for analytical cross-validation.

Experimental Protocols: The "Why" Behind the "How"

The following protocols are designed to provide a comprehensive characterization of this compound. The parameters are chosen based on the known structure of the molecule—a substituted pyridine ring which is moderately polar and possesses a UV chromophore, key functional groups, and distinct protons.

Method 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity of the material by separating the main component from any process-related impurities or degradation products.

  • Causality: A reversed-phase C18 column is the workhorse for moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid protonates the basic nitrogen on the pyridine ring, reducing peak tailing. A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime. UV detection at 254 nm is selected due to the strong absorbance of the aromatic pyridine ring system.

Step-by-Step Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.

Method 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the main peak observed in the HPLC analysis and to obtain mass information on any detected impurities.

  • Causality: Coupling the HPLC method to a mass spectrometer provides an orthogonal layer of detection.[8] Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen atom on the pyridine ring is easily protonated, forming a strong [M+H]⁺ ion. This provides unambiguous confirmation of the compound's identity.

Step-by-Step Protocol:

  • LC Conditions: Use the same HPLC conditions as described in Method 1.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100 - 500.

  • Expected Mass: The molecular weight of this compound (C7H7ClN2O2) is 186.59 g/mol . The expected [M+H]⁺ ion will be observed at m/z 187.0.

Method 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous confirmation of the chemical structure, including the substitution pattern on the pyridine ring.

  • Causality: NMR is a primary structural elucidation tool. ¹H NMR will confirm the number and connectivity of protons (e.g., the two aromatic protons, the amino group protons, and the methyl ester protons). ¹³C NMR will confirm the carbon skeleton. The choice of DMSO-d₆ as a solvent is due to its excellent solvating power for this type of molecule and its ability to allow for the observation of exchangeable protons from the amino group.

Step-by-Step Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Experiments: Acquire ¹H and ¹³C spectra.

  • Expected ¹H NMR Shifts (Illustrative):

    • ~7.0-8.0 ppm (singlets, 2H, aromatic protons on pyridine ring).

    • ~6.5 ppm (broad singlet, 2H, -NH₂ protons).

    • ~3.8 ppm (singlet, 3H, -OCH₃ methyl protons).

Comparative Data Analysis: A Case Study

To illustrate the cross-validation process, we present hypothetical data from two sources: "Source A" (a potential new supplier) and "Reference Standard" (our current, qualified in-house material).

Table 1: HPLC-UV Purity Comparison
SampleMain Peak R.T. (min)Purity by Area %Impurity 1 (R.T. 8.5 min)Impurity 2 (R.T. 10.2 min)
Reference Standard 9.6299.85%0.08%Not Detected
Source A 9.6199.55%0.09%0.25%

Interpretation: The HPLC data shows that Source A has a slightly lower purity and contains a new impurity (Impurity 2) at a retention time of 10.2 minutes that is not present in the Reference Standard. This discrepancy requires further investigation.

Table 2: LC-MS Identity & Impurity Profile
SampleMain Peak [M+H]⁺Impurity 1 [M+H]⁺Impurity 2 [M+H]⁺
Reference Standard 187.0173.0Not Detected
Source A 187.0173.0201.0

Interpretation: The LC-MS data confirms the identity of the main peak in both samples (m/z 187.0). It also provides crucial information about the impurities. Impurity 1 (m/z 173.0) corresponds to the dechlorinated analogue. The new impurity in Source A has an [M+H]⁺ of 201.0, which is 14 mass units higher than the parent compound, suggesting the presence of an additional methyl group, possibly from a different synthetic route.

Table 3: ¹H NMR Chemical Shift Comparison (Key Signals in DMSO-d₆)
Signal AssignmentReference Standard (δ, ppm)Source A (δ, ppm)
Aromatic H7.51 (s), 6.82 (s)7.51 (s), 6.82 (s)
-NH₂6.55 (br s)6.55 (br s)
-OCH₃3.84 (s)3.84 (s)

Interpretation: The ¹H NMR spectra for the bulk material from both sources are identical, confirming that the primary component is structurally correct. This increases confidence that the main peak is indeed the target molecule, but it does not rule out the presence of the low-level impurities detected by HPLC.

Decision Logic and Trustworthiness

The combined data from these orthogonal techniques provides a self-validating system. The HPLC method flags a purity issue, the LC-MS method proposes an identity for the unknown impurity, and the NMR method confirms the structure of the bulk material.

Decision-Making Framework

Based on the case study data, the discrepancy triggers an investigation.

Decision_Logic Start Compare Data from Source A vs. Reference CheckPurity Purity & Impurity Profiles Match? Start->CheckPurity CheckID Identity & Structure Match? CheckPurity->CheckID Yes Investigate Investigate Impurity 2 (m/z 201.0) CheckPurity->Investigate No (Impurity 2 Detected) Qualify QUALIFY Source A CheckID->Qualify Yes Reject REJECT Source A CheckID->Reject No AssessRisk Is Impurity 2 Acceptable/Controllable? Investigate->AssessRisk AssessRisk->Qualify Yes AssessRisk->Reject No

Figure 2: Decision logic for qualifying a new material source.

In our case study, the path leads to "Investigate Impurity 2." The next steps would be to assess the risk associated with this impurity. Is it reactive in the next synthetic step? Is it difficult to purge? Can the supplier control it to an acceptable level (e.g., <0.10%)? The decision to qualify Source A would depend on the answers to these questions.

This multi-faceted approach ensures trustworthiness. By not relying on a single piece of data, we create a robust quality assessment that can withstand scientific and regulatory scrutiny, ultimately ensuring the integrity of the final product.

References

  • Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • PharmTech. Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • International Council for Harmonis
  • Quality Assistance. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Intertek. cGMP Pharmaceutical Quality Control Testing.
  • BenchChem.
  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Cygnus Technologies. Orthogonal Methods.
  • UFAG Laboratorien AG.
  • Waters Corporation.
  • American Pharmaceutical Review. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-amino-4-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Methyl 6-amino-4-chloropyridine-2-carboxylate demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven best practices. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that protects you, your colleagues, and our shared environment.

Hazard Assessment: Understanding the "Why" Behind the Procedure

This compound is a substituted pyridine derivative. The foundational pyridine structure, combined with a chlorine atom, dictates its hazardous properties.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its hazard profile can be expertly inferred from closely related chlorinated and amino-substituted pyridines.

Pyridine and its derivatives are often toxic and irritating.[1][2] The presence of a chlorine atom suggests that this compound should be treated as a chlorinated hydrocarbon, which poses distinct disposal challenges and environmental risks if not handled correctly.[3] Therefore, any waste containing this compound must be classified and managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4]

Table 1: Inferred Hazard Profile and Required Protective Equipment

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Based on analogs, likely harmful if swallowed, in contact with skin, or if inhaled.[5]Gloves: Chemical-resistant gloves (Nitrile or Neoprene recommended; avoid latex).[1][6] Lab Coat: Standard, fully-buttoned lab coat.[6]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation/damage.[5][7][8]Eye Protection: Chemical splash goggles are mandatory.[1][6] A face shield should be used if there is a risk of splashing.
Environmental Hazard Chlorinated organic compounds can be persistent and harmful to aquatic life with long-lasting effects.Engineering Controls: All handling and disposal preparations must be conducted within a certified chemical fume hood.[2][6]

The Disposal Workflow: A Decision-Making Framework

Proper disposal is a systematic process. It begins the moment you designate the material as waste and ends with its documented transfer to a certified disposal facility. The following workflow diagram illustrates the critical decision points in this process.

DisposalWorkflow cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Collection & Containment cluster_2 Phase 3: Final Disposal start Material Identified as Waste (e.g., expired reagent, contaminated labware, reaction byproduct) is_pure Is the waste pure compound or a concentrated solution? start->is_pure is_dilute Is the waste dilute aqueous (e.g., rinsate)? is_pure->is_dilute No collect_halogenated Collect in a dedicated, properly labeled 'Halogenated Organic Waste' container. is_pure->collect_halogenated Yes is_solid Is the waste contaminated solid material (e.g., gloves, paper towels, silica)? is_dilute->is_solid No collect_aqueous Collect in a dedicated, properly labeled 'Aqueous Hazardous Waste' container. is_dilute->collect_aqueous Yes collect_solid Collect in a dedicated, sealed bag or container labeled 'Solid Hazardous Waste'. is_solid->collect_solid Yes store Store container in a designated satellite accumulation area. Ensure container is sealed. collect_halogenated->store collect_aqueous->store collect_solid->store request_pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. store->request_pickup

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a precise, repeatable protocol is paramount for safety and compliance. These steps are designed to be a self-validating system, leaving no room for ambiguity.

Protocol 1: Disposal of Bulk or Unused Material

This protocol applies to the original reagent container, reaction residues, or concentrated solutions.

  • Work Area Preparation: Ensure you are working within a certified chemical fume hood. Have a hazardous waste spill kit readily accessible.

  • PPE Confirmation: Don your required PPE as detailed in Table 1: chemical splash goggles, a lab coat, and nitrile or neoprene gloves.

  • Waste Container Selection:

    • Obtain a designated "Halogenated Organic Waste" container from your facility's waste management program. This container must be made of a compatible material (e.g., glass or polyethylene) and have a screw-top cap.

    • The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.

  • Material Transfer:

    • Carefully transfer the this compound waste into the designated container. Use a funnel to prevent spills.

    • Crucially, do not mix this waste with non-halogenated solvents or other incompatible waste streams. [2] Segregation by hazard class is a core principle of safe waste management.

  • Container Sealing and Storage:

    • Securely seal the waste container.[2]

    • Store the container in your laboratory's designated Satellite Accumulation Area, away from heat, ignition sources, and incompatible materials like strong oxidizers or acids.[2][6]

  • Documentation and Pickup: Follow your institution's procedure to request a waste pickup from the Environmental Health & Safety (EHS) department. A manifest is typically required to track hazardous waste from its point of generation to its final disposal facility.[9]

Protocol 2: Decontamination and Disposal of Empty Containers

An "empty" container that held this chemical is not truly empty; it contains hazardous residue and must be disposed of as hazardous waste.

  • Initial Rinse (within a fume hood):

    • Rinse the container three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect this rinsate and transfer it to your "Halogenated Organic Waste" container. This rinsate is now hazardous waste.

  • Final Disposal of Container:

    • After rinsing, deface the original label on the container to prevent misuse.

    • Dispose of the rinsed container in a designated solid waste stream for contaminated lab glass or plastic, as directed by your EHS department.

Protocol 3: Handling Spills and Contaminated Materials

Accidents happen. A prepared response is critical to mitigate risk.

  • For Small Spills (manageable by lab personnel):

    • Alert others in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[10]

    • Carefully scoop the absorbent material into a sealable bag or container.

    • Label the container as "Solid Hazardous Waste" with the chemical name.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials (e.g., paper towels) in the same solid waste container.

    • Arrange for EHS pickup.

  • For Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS emergency line. Do not attempt to clean up a large spill yourself.[2]

The Regulatory Imperative: Why We Follow These Rules

The procedures outlined are mandated by law. The EPA's RCRA regulations establish a "cradle-to-grave" management system to ensure hazardous materials are handled safely from generation to disposal. The ultimate disposal method for chlorinated pyridine compounds is typically high-temperature incineration at a licensed hazardous waste facility.[11] This method is necessary to ensure the complete destruction of the compound, preventing its release into the environment.[3] Disposing of this chemical down the drain is strictly prohibited and illegal, as it can disrupt wastewater treatment processes and cause significant ecological harm.[10][12]

By diligently following these protocols, you are not just complying with regulations; you are actively participating in a vital system of safety and environmental protection that is the bedrock of responsible scientific research.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • EPA Hazardous Waste Management.
  • Pyridine Safety Information and Procedures.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Pyridine Safety D
  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • Pyridine Safety D
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol
  • Safety Data Sheet for Methyl 2-aminopyridine-4-carboxyl
  • Safety Data Sheet for 2-Amino-4-methylpyridine. Sigma-Aldrich.
  • Safety Data Sheet for a rel
  • Production, Import, Use, and Disposal of Pyridine.
  • Safety Information for 2-Amino-6-chloropyridine-4-carboxylic acid. Sigma-Aldrich.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 2-Amino-6-methylpyridine. Jubilant Ingrevia.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.